N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide
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Overview
Description
N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide is a complex organic compound with a molecular formula of C25H20N6O5 and a molecular weight of 484.464 g/mol . This compound is known for its vibrant color properties, making it a significant component in dye chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 4-methyl-2-nitroaniline, followed by coupling with 3-hydroxy-2-naphthoic acid . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of intermediates and the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction times further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties due to its structural similarity to bioactive compounds.
Mechanism of Action
The mechanism of action of N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide involves its interaction with molecular targets through its azo and amide functional groups. These interactions can lead to changes in the electronic structure of the compound, influencing its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-nitrophenyl)azo]naphthalene-2-carboxamide
- N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methylphenyl)azo]naphthalene-2-carboxamide
Uniqueness
N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide is unique due to the presence of both nitro and azo groups, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring specific color properties and reactivity .
Properties
CAS No. |
94108-47-1 |
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Molecular Formula |
C25H20N6O5 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
N-[3-(carbamoylamino)phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20N6O5/c1-14-9-10-20(21(11-14)31(35)36)29-30-22-18-8-3-2-5-15(18)12-19(23(22)32)24(33)27-16-6-4-7-17(13-16)28-25(26)34/h2-13,32H,1H3,(H,27,33)(H3,26,28,34) |
InChI Key |
DCXYWOIHDVPNQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)NC(=O)N)O)[N+](=O)[O-] |
Origin of Product |
United States |
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